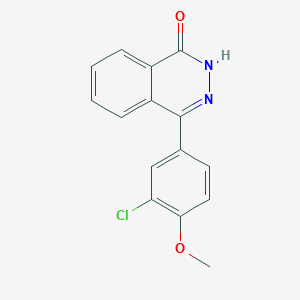
4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions that may include the formation of heterocyclic rings, substitution reactions, and the introduction of various functional groups. For instance, the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with nitrogen-containing binucleophilic agents resulted in the formation of various heterocyclic derivatives, as studied in one of the papers . This suggests that similar synthetic strategies could potentially be applied to synthesize the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques and quantum chemical calculations. For example, the molecular structure and spectroscopic data of a compound with a methoxyphenyl group were obtained from DFT calculations, and the geometry was fully optimized . Similarly, the structure of another chloro-methoxyphenyl compound was elucidated by LC/MS-MS, NMR, UV-Vis, and other spectroscopic methods . These studies indicate that the molecular structure of "4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one" could be analyzed using similar techniques to determine bond lengths, angles, and other geometrical parameters.
Chemical Reactions Analysis
The reactivity of compounds with similar structural features has been explored through various chemical reactions. For instance, the reaction of a furanone derivative with hydrazine monohydrate led to the formation of pyrrol-2-one and pyridazin-3(2H)-one derivatives . This demonstrates the potential reactivity of the compound towards nucleophilic agents, which could be further investigated to understand its chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through experimental and theoretical methods. Theoretical calculations such as natural bond orbital analysis, molecular electrostatic potential, and frontier molecular orbitals have been used to predict electronic properties and vibrational modes . These studies provide a foundation for predicting the properties of "4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one," such as its electronic characteristics, potential energy distribution, and molecular interactions.
科学的研究の応用
Synthesis and Reactivity
- A study explored the use of Lawesson's Reagent in the synthesis of 1,3,2-dioxaphospholane-2-sulfide derivatives from aromatic dihydroxy compounds, highlighting a method that could be applicable to synthesizing related compounds with complex structures (Shabana et al., 1994).
- Research on the antimicrobial activities of new 1,2,4-triazole derivatives, including their synthesis from various ester ethoxycarbonylhydrazones, presents an approach to creating bioactive molecules that could extend to the synthesis and application of phthalazinone derivatives (Bektaş et al., 2007).
Chemical Modifications and Applications
- Investigations into the corrosion inhibition performance of related compounds on mild steel in acidic environments demonstrate the application of organophosphorus compounds in materials science, suggesting potential protective uses for similar chemicals (Bentiss et al., 2009).
- A study on the methoxycarbonylation of aryl chlorides catalyzed by palladium complexes shows a chemical process relevant to the synthesis of complex organic molecules, potentially including phthalazinone derivatives (Jiménez-Rodríguez et al., 2005).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-2H-phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c1-20-13-7-6-9(8-12(13)16)14-10-4-2-3-5-11(10)15(19)18-17-14/h2-8H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZVOIRBROYEFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=O)C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-methoxyphenyl)-1,2-dihydrophthalazin-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromopyrazin-2-yl)methyl]-3-methylbut-2-enamide](/img/structure/B2534989.png)
![N-(cyanomethyl)-2-[(5-{[(oxolan-2-yl)methyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2534990.png)
![N-(3-(2-ethylpiperidin-1-yl)propyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2534991.png)

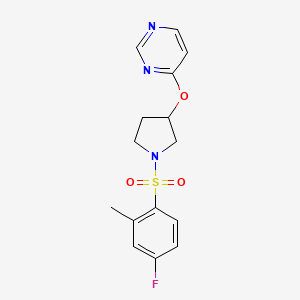
![2-((2-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2534998.png)
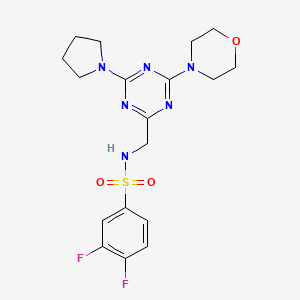
![2-Methyl-4-[(2,2,2-trifluoroacetyl)amino]benzenesulfonyl chloride](/img/structure/B2535002.png)
![N-(2,4-dimethoxyphenyl)-8-fluoro-5-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2535003.png)
![N-(4-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2535005.png)
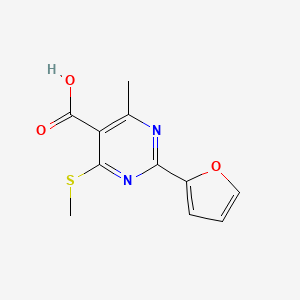
![2-(3,4-dimethylphenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2535009.png)
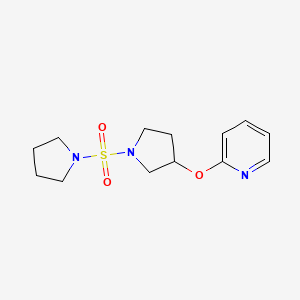
![1-(4-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2535012.png)